4-(2,2-Difluoroethoxy)-2-methylbenzoic acid
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Overview
Description
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 2,2-difluoroethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylbenzoic acid and 2,2-difluoroethanol.
Esterification: The 2-methylbenzoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Etherification: The ester is then reacted with 2,2-difluoroethanol in the presence of a base (e.g., sodium hydride) to introduce the difluoroethoxy group.
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous acid (e.g., hydrochloric acid).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: 4-(2,2-Difluoroethoxy)-2-carboxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-2-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.
4-(2,2-Difluoroethoxy)benzoic acid: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid is unique due to the combination of the difluoroethoxy and methyl groups, which confer distinct chemical properties and potential applications. The presence of the difluoroethoxy group can enhance the compound’s stability and reactivity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4,9H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBQJADPWRTMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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